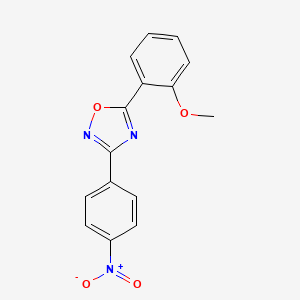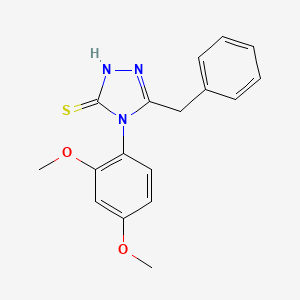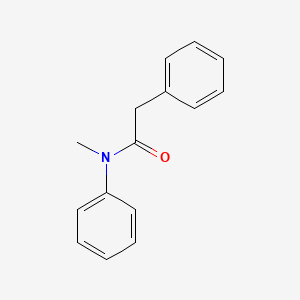
5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
説明
The compound of interest belongs to the 1,2,4-oxadiazole family, which is known for its wide spectrum of biological activities and uses in materials science as high-energy molecules. The synthesis and study of oxadiazoles and their derivatives are ongoing areas of research due to their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves cyclodehydration of diacylhydrazines, which can be obtained from acid chloride and hydrazine. A specific synthesis process for a related compound, 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, was described by Taha et al. (2014), which started with 2-methoxybenzohydrazide forming a hydrazone, then cyclized to oxadiazole, and finally treated with hydrazine hydrate to afford the final product (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of oxadiazoles and their derivatives has been characterized using various spectroscopic methods. For instance, the study by Yeong et al. (2018) on a related compound provided insights into its crystal structure through single-crystal X-ray diffraction techniques (Yeong et al., 2018).
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions, including interactions with different reagents to form molecular complexes or derivatives with specific functional groups. The study by Kut et al. (2023) on the synthesis of allylic thioethers of 5-nitrophenyl-1,3,4-oxadiazole and their reactions with phenylselentrihalides is an example of such chemical behavior (Kut et al., 2023).
Physical Properties Analysis
The physical properties, including thermodynamic properties of oxadiazole derivatives, have been studied to understand their behavior as corrosion inhibitors and their thermal stability. Bouklah et al. (2006) investigated the corrosion inhibition efficiency of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrating its excellent performance in sulfuric acid media (Bouklah et al., 2006).
Chemical Properties Analysis
The chemical properties of oxadiazoles, such as their behavior as corrosion inhibitors, are closely related to their structure. The study by Bentiss et al. (2002) correlated the inhibition efficiency of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles with their chemical structure, finding significant correlations between inhibition efficiency and calculated chemical indexes (Bentiss et al., 2002).
科学的研究の応用
Antidiabetic Potential
5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives have been explored for their potential in antidiabetic applications. A study synthesized a series of these derivatives, which demonstrated significant in vitro antidiabetic activity, indicating their potential as therapeutic agents for diabetes management (Lalpara et al., 2021).
Liquid Crystalline Properties
Research has also delved into the liquid crystalline properties of 1,3,4-oxadiazole derivatives. A study synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group, showing different liquid crystalline mesophases, emphasizing the influence of structural variations on their mesomorphic behaviors (Abboud et al., 2017).
Luminescence and Chelation
The compound and its derivatives have shown promising luminescent properties. A study revealed that certain derivatives, including 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazoles, exhibited high luminescence quantum yields. This highlights their potential for applications in materials science, particularly in luminescent materials (Mikhailov et al., 2016).
Corrosion Inhibition
In the field of corrosion science, derivatives of 5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole have been studied as corrosion inhibitors for metals. Research indicates their efficacy in inhibiting corrosion in specific environments, such as sulfuric acid media, suggesting their utility in industrial applications (Bouklah et al., 2006).
Antibacterial Activity
Additionally, the compound's derivatives have been evaluated for their antibacterial properties. For instance, derivatives have shown significant antibacterial activity against Salmonella typhi, providing insights into their potential use in developing new antibacterial agents (Salama, 2020).
特性
IUPAC Name |
5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-5-3-2-4-12(13)15-16-14(17-22-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMZNTGNBBTJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5585791.png)
![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5585798.png)

![N-{4-[(diisopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5585825.png)
![methyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-hydroxybenzoate](/img/structure/B5585826.png)

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585849.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)
![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585869.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5585876.png)
![2-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5585879.png)